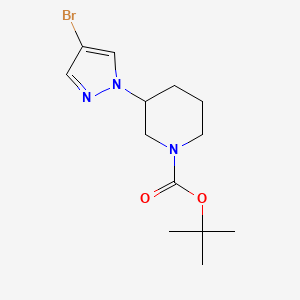

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.: 1092564-21-0

Cat. No.: VC3430444

Molecular Formula: C13H20BrN3O2

Molecular Weight: 330.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092564-21-0 |

|---|---|

| Molecular Formula | C13H20BrN3O2 |

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3 |

| Standard InChI Key | HMLOVTCREDBBMH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br |

Introduction

Physical and Chemical Properties

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is characterized by a specific set of physical and chemical properties that define its behavior in different environments and reactions. The compound has a molecular weight of 330.22 g/mol and consists of a piperidine ring with a pyrazole substituent at position 3, a bromine atom at position 4 of the pyrazole ring, and a tert-butyloxycarbonyl protecting group on the piperidine nitrogen.

The molecular structure features three nitrogen atoms, two oxygen atoms, and one bromine atom arranged in a specific conformation that gives the molecule its characteristic reactivity patterns. The bromine substituent on the pyrazole ring serves as a reactive site for various transformations, including cross-coupling reactions.

Table 1 summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1092564-21-0 |

| Molecular Formula | C₁₃H₂₀BrN₃O₂ |

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3 |

| Standard InChIKey | HMLOVTCREDBBMH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br |

| PubChem Compound ID | 67027251 |

| Appearance | Solid at room temperature |

The compound contains several functional groups that contribute to its reactivity profile. The tert-butyloxycarbonyl group serves as a protecting group for the piperidine nitrogen, which can be selectively removed under acidic conditions to expose the nitrogen for further functionalization. The bromine atom on the pyrazole ring provides a site for various transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings.

Synthesis and Preparation

Applications and Research Significance

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate serves primarily as an intermediate in organic synthesis and drug discovery processes. Its structural features make it particularly valuable in medicinal chemistry applications.

The compound belongs to a class of heterocyclic structures frequently employed in pharmaceutical research. Similar pyrazole derivatives have demonstrated various biological activities, including:

-

Enzyme inhibition properties

-

Receptor modulation capabilities

-

Anti-inflammatory effects

-

Potential anticancer activity

Comparison with Similar Compounds

To better understand the unique features and potential applications of tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds. This comparison highlights the subtle structural differences that can significantly impact reactivity, biological activity, and synthetic utility.

Table 3 presents a comparison between tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate and several related compounds:

The position of the pyrazole substituent on the piperidine ring (position 3 versus position 4) significantly impacts the three-dimensional structure of the molecule, which in turn affects its binding properties in biological systems. Similarly, the position of the bromine atom on the pyrazole ring (position 3 versus position 4) influences the electronic distribution and reactivity of the molecule.

| Safety Aspect | Information |

|---|---|

| Hazard Statements | H302 (Harmful if swallowed) |

| Recommended PPE | Gloves, lab coat, safety glasses |

| Storage Recommendations | Cool, dry place, away from acids |

| Special Precautions | Avoid ingestion, inhalation, skin contact |

| Research Use Designation | For research use only. Not for human or veterinary use |

It's worth noting that the safety information available for this specific compound is limited, and researchers should consult the most current safety data sheets before handling this material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume